![molecular formula C18H22O5 B293350 ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B293350.png)
ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, also known as EDC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a complex chemical process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival. Additionally, ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been shown to activate the Nrf2-antioxidant response element (ARE) signaling pathway, which plays a role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types. ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has also been shown to reduce oxidative stress and increase the expression of antioxidant enzymes in cells. In animal studies, ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been shown to reduce inflammation and oxidative stress in various tissues, including the liver, lung, and brain.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several advantages for use in lab experiments. It is stable under a range of conditions and can be easily synthesized in high purity. ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is also fluorescent, making it useful for imaging studies and protein-protein interaction assays. However, ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has some limitations as well. It can be toxic at high concentrations, and its effects on cells and tissues may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate. One area of interest is the development of new drugs based on the structure of ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate. Researchers are also interested in further exploring the mechanism of action of ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate and its effects on various signaling pathways. Additionally, there is interest in studying the effects of ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate on different types of cancer cells and in developing new imaging techniques based on ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate fluorescence. Overall, ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has great potential for use in scientific research and may lead to the development of new drugs and diagnostic tools in the future.
Synthesemethoden
The synthesis of ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 3-ethyl-4,8-dimethyl-2-oxo-2H-chromene-7-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with ethyl-2-hydroxypropanoate to form ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate. This process requires careful monitoring of reaction conditions and purification steps to ensure the high purity of the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs to treat various diseases. ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has also been studied for its effects on cancer cells, with some studies showing that it can inhibit the growth of certain types of cancer cells. Additionally, ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has been used as a fluorescent probe to study protein-protein interactions in live cells.
Eigenschaften
Molekularformel |
C18H22O5 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
ethyl 2-(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoate |
InChI |
InChI=1S/C18H22O5/c1-6-13-10(3)14-8-9-15(11(4)16(14)23-18(13)20)22-12(5)17(19)21-7-2/h8-9,12H,6-7H2,1-5H3 |
InChI-Schlüssel |
OKKLBNUKEDLFMD-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)OCC)C)OC1=O)C |
Kanonische SMILES |
CCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)OCC)C)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



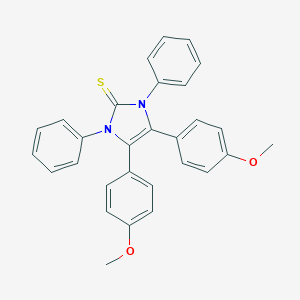
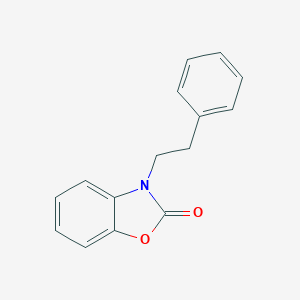
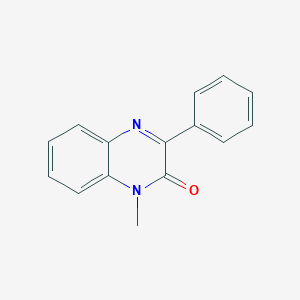
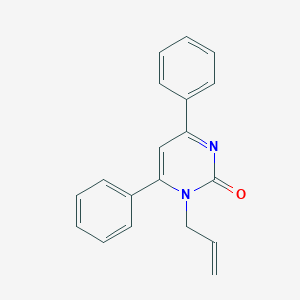
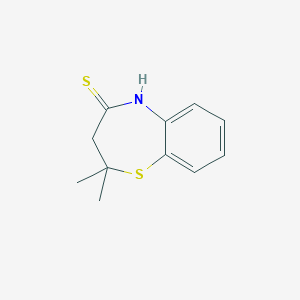

![ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate](/img/structure/B293281.png)
![trimethyl 1-[1,3-dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-1H-pyrrole-2,3,4-tricarboxylate](/img/structure/B293282.png)
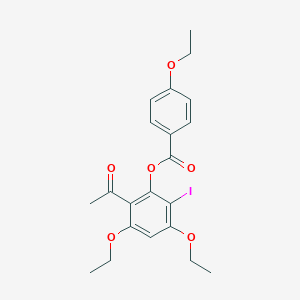
![3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one](/img/structure/B293285.png)
![N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B293293.png)
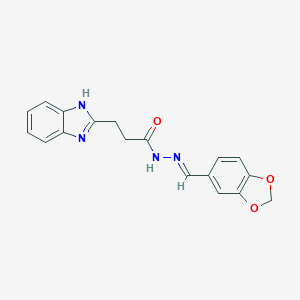
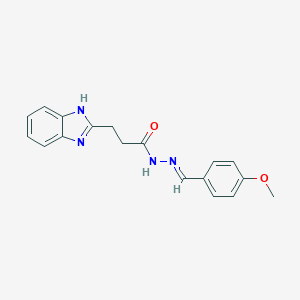
![8-acetyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B293296.png)